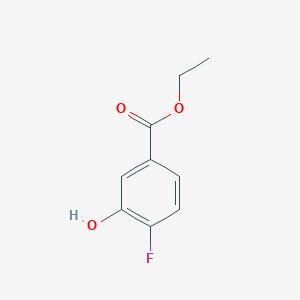

Ethyl 4-fluoro-3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOPWLOHFBLVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592462 | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351317-28-7 | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351317-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Investigating the mechanism of action of Ethyl 4-fluoro-3-hydroxybenzoate

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-fluoro-3-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals

Abstract

This compound is a synthetic aromatic compound with potential for novel biological activity, yet it remains largely uncharacterized in scientific literature. This guide presents a comprehensive, multi-phased research framework designed to systematically investigate and determine its mechanism of action (MoA). We pivot from a review of existing data to a prospective strategy, leveraging advanced in silico, biochemical, and cell-based assays. This document serves as a roadmap for researchers, detailing the scientific rationale behind experimental choices, providing validated protocols, and outlining a logical progression from broad phenotypic screening to precise target identification and pathway validation. Our approach is grounded in established principles of drug discovery, emphasizing self-validating systems and data-driven decision-making to rigorously decode the compound's biological function.

Part 1: Foundational Analysis and Hypothesis Generation

Initial Compound Assessment

A thorough review of scientific databases reveals that this compound is primarily cataloged as a chemical intermediate with minimal to no published data on its biological effects. Its structure, featuring a paraben-like ethyl ester, a hydroxyl group, and a fluorine atom, suggests potential interactions with biological systems. The presence of the electron-withdrawing fluorine atom can significantly alter the compound's physicochemical properties, such as its acidity (pKa) and lipophilicity, compared to its non-fluorinated analogs like Ethylparaben.

Hypothesis Formulation from Structural Analogs

Given the absence of direct data, a logical starting point is to examine the known mechanisms of structurally related compounds.

-

Parabens (e.g., Ethylparaben): Commonly used as preservatives in cosmetics and pharmaceuticals, parabens are known for their antimicrobial properties. At higher concentrations, they have been reported to exhibit weak estrogenic activity and can interfere with mitochondrial function by uncoupling oxidative phosphorylation.

-

Hydroxybenzoic Acids: This class of compounds, including salicylic acid and its derivatives, possesses a wide range of activities, most notably anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

-

Fluorinated Phenols: The introduction of fluorine can enhance binding affinity and metabolic stability. For example, fluorinated analogs of enzyme inhibitors often show increased potency.

Based on these analogs, we can formulate several primary hypotheses for the potential MoA of this compound:

-

Hypothesis A: Antimicrobial Agent: The compound may disrupt microbial cell membranes or inhibit essential enzymes, similar to parabens.

-

Hypothesis B: Enzyme Inhibitor: The compound could act as an inhibitor of key enzymes involved in signaling pathways, such as kinases, phosphatases, or metabolic enzymes like COX.

-

Hypothesis C: Receptor Modulator: It may bind to nuclear or cell-surface receptors, potentially acting as an agonist or antagonist.

This investigative guide will outline a workflow to systematically test these hypotheses.

Part 2: A Phased Strategy for MoA Deconvolution

Our approach is structured into three sequential phases, designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Figure 1. A three-phased workflow for the systematic investigation of a novel compound's mechanism of action.

Phase 1: Unbiased Phenotypic Screening

The initial step is to understand what the compound does in a biological context, without preconceived bias for a specific target. Phenotypic screening allows us to identify a measurable functional outcome.[1][2][3]

Experimental Rationale: By screening the compound across a diverse panel of cell lines (e.g., cancer, immune, endothelial), we can identify a "hit" phenotype, such as inhibition of cell proliferation, reduction of inflammatory cytokine production, or activation of a specific signaling reporter. This provides the crucial first clue to its biological activity and guides all subsequent investigation.

Table 1: Representative Phenotypic Screening Panel

| Cell Line | Assay Type | Phenotypic Readout | Rationale |

| A549 (Lung Cancer) | Cell Viability (MTS/CellTiter-Glo) | Measures cytotoxicity/cytostasis | General anticancer activity screen |

| RAW 264.7 (Macrophage) | LPS-induced Nitric Oxide/TNF-α | Measures anti-inflammatory activity | Screens for immune modulation |

| HEK293-NFκB Reporter | Luciferase Assay | Measures NF-κB pathway modulation | Identifies impact on a key inflammatory pathway |

| HUVEC (Endothelial) | Tube Formation Assay | Measures angiogenesis | Screens for anti-angiogenic potential |

Protocol 1: General Cell Viability Screening

-

Cell Seeding: Plate A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

-

Viability Assessment: Add CellTiter-Glo® Reagent to each well, incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Phase 2: Target Identification and Validation of Engagement

Once a robust phenotype is confirmed, the critical next step is to identify the direct molecular target(s) of the compound. We will employ two orthogonal, state-of-the-art approaches.

2.1. Affinity-Based Chemical Proteomics

Experimental Rationale: This technique uses a modified version of the compound to "fish" for its binding partners from a complex protein mixture (cell lysate).[4][5][6] By identifying which proteins specifically bind to the compound, we can generate a high-confidence list of putative targets.

Protocol 2: Affinity Chromatography for Target ID

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a biotin tag. It is critical to validate that this new probe retains the biological activity of the parent compound.

-

Immobilization: Couple the biotinylated probe to streptavidin-coated magnetic beads.

-

Lysate Incubation: Incubate the beads with total cell lysate from the "hit" cell line identified in Phase 1. To identify specific binders, run a parallel control where free, non-biotinylated compound is added in excess to outcompete the probe for binding to its true targets.

-

Washing: Perform stringent washes to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads.

-

Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control. These are the putative targets.

2.2. Cellular Thermal Shift Assay (CETSA)

Experimental Rationale: CETSA is the gold standard for confirming that a compound directly binds to its target inside intact cells.[7][8][9] The principle is that when a drug binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[9]

Figure 2. The principle of the Cellular Thermal Shift Assay (CETSA) for confirming target engagement.

Protocol 3: CETSA Melt Curve

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by ultracentrifugation.

-

Analysis by Western Blot: Analyze the amount of the putative target protein (identified from proteomics) remaining in the soluble fraction at each temperature point using Western blotting.

-

Data Interpretation: A positive result is a shift of the melting curve to higher temperatures in the compound-treated samples, confirming direct target engagement.

Phase 3: Pathway Analysis and MoA Validation

Identifying the target is not the end. The final phase connects target engagement to the observed cellular phenotype by mapping the downstream signaling consequences.

Experimental Rationale: Transcriptomics (RNA-seq) and proteomics provide an unbiased, global view of the cellular response to the compound.[10][11][12] By analyzing the changes in gene and protein expression, we can identify the signaling pathways that are modulated following target engagement. This provides a powerful method for understanding the drug's downstream effects.[13]

Protocol 4: RNA-Sequencing Analysis

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

RNA Extraction: Isolate total RNA from the cells, ensuring high quality (RIN > 8).

-

Library Preparation: Prepare sequencing libraries from the RNA samples.

-

Sequencing: Perform next-generation sequencing (NGS).

-

Data Analysis:

-

Align reads to the reference genome and quantify gene expression.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.

-

Use pathway analysis tools (e.g., GSEA, KEGG) to identify signaling pathways that are significantly enriched in the list of differentially expressed genes.

-

Final Validation: The results from the 'omics' studies will generate a clear mechanistic hypothesis (e.g., "Compound X inhibits Target Y, leading to the downregulation of the Z signaling pathway, which causes apoptosis"). This final hypothesis must be confirmed with targeted, low-throughput experiments, such as:

-

Western Blotting: To confirm changes in the phosphorylation status or expression of key pathway proteins.

-

Enzyme Activity Assays: To directly measure the inhibition of the target protein in vitro.

-

Gene Knockout/Knockdown: To demonstrate that the compound's effect is lost when the target gene is removed or silenced.

Part 3: Data Synthesis and Conclusion

The successful execution of this three-phase plan will provide a comprehensive understanding of the mechanism of action of this compound. The journey from an uncharacterized molecule to one with a defined target and pathway is a foundational process in modern drug discovery. This guide provides the strategic framework and validated methodologies to navigate that process with scientific rigor, ensuring that the resulting data is both reliable and insightful.

References

-

Title: RNA-Seq: a revolutionary tool for transcriptomics. Source: PMC, NIH URL: [Link]

-

Title: Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Source: PMC, NIH URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL: [Link]

-

Title: Phenotypic Screening in Drug Discovery Definition & Role. Source: Chemspace URL: [Link]

-

Title: RNA Sequencing in Drug Discovery and Development. Source: Lexogen URL: [Link]

-

Title: Small molecule target identification using photo-affinity chromatography. Source: PMC, NIH URL: [Link]

-

Title: Introduction to RNA-Seq and its Applications to Drug Discovery and Development. Source: ResearchGate URL: [Link]

-

Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]

-

Title: Affinity-based target identification for bioactive small molecules. Source: RSC Publishing URL: [Link]

-

Title: How can we use RNA sequencing to figure out how a drug works? Source: YouTube URL: [Link]

-

Title: Affinity chromatography. Source: Wikipedia URL: [Link]

-

Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]

-

Title: Phenotypic screening. Source: Wikipedia URL: [Link]

-

Title: Advances in RNA-Seq. Source: Bio-Rad URL: [Link]

-

Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Source: Taylor & Francis Online URL: [Link]

-

Title: Phenotypic Screening. Source: Sygnature Discovery URL: [Link]

-

Title: Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Source: ACS Publications URL: [Link]

-

Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]

-

Title: Drug Target Identification Methods After a Phenotypic Screen. Source: BioAscent URL: [Link]

Sources

- 1. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. drughunter.com [drughunter.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. tandfonline.com [tandfonline.com]

- 10. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Esterification of 4-fluoro-3-hydroxybenzoic acid

An Application Guide to the Selective Esterification of 4-Fluoro-3-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the selective esterification of 4-fluoro-3-hydroxybenzoic acid, a critical process for the synthesis of valuable intermediates in pharmaceutical research and drug development. Esters of this compound are foundational scaffolds for various active pharmaceutical ingredients (APIs).[1][2] The primary challenge in this synthesis lies in the chemoselective esterification of the carboxylic acid moiety without engaging the nucleophilic phenolic hydroxyl group. This document outlines two robust and field-proven protocols: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification using carbodiimide coupling agents. We delve into the mechanistic rationale behind each method, provide step-by-step procedures, and detail the necessary analytical techniques for product validation, ensuring a reproducible and efficient synthesis.

Introduction: The Strategic Importance of Selective Esterification

4-Fluoro-3-hydroxybenzoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and a phenolic hydroxyl group. This unique substitution pattern makes it a valuable starting material for synthesizing potent enzyme inhibitors and other biologically active molecules.[3] The selective conversion of the carboxylic acid to an ester is often a crucial first step in a multi-step synthesis, modifying the compound's polarity, reactivity, and pharmacokinetic properties.

The core challenge stems from the potential for side reactions, primarily the O-alkylation of the phenolic group, which can occur under harsh conditions.[4] Therefore, achieving high chemoselectivity for the carboxylic acid is paramount. The choice of esterification method depends on the stability of the substrate and the desired reaction conditions (e.g., acidic vs. neutral).

Mechanistic Considerations and Strategy Selection

The difference in nucleophilicity and acidity between the carboxylic acid and the phenolic hydroxyl group is the cornerstone of selective esterification.

-

Fischer-Speier Esterification: This equilibrium-controlled reaction utilizes an acid catalyst (e.g., H₂SO₄, HCl, or SOCl₂) in an excess of alcohol, which also serves as the solvent.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[5][6] The alcohol, acting as a weak nucleophile, can then attack the activated carbonyl carbon. The phenolic hydroxyl group, being less basic, is not significantly protonated and is a much weaker nucleophile than the aliphatic alcohol, thus remaining largely unreactive under these conditions. The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[6]

-

Steglich Esterification (DCC/DMAP): For substrates that are sensitive to strong acids, the Steglich esterification offers a mild and highly efficient alternative performed at room temperature.[7][8] This method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] In the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), the acyl group is transferred to form an even more reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester.[8] The phenolic hydroxyl group does not interfere as it is not sufficiently nucleophilic to compete with the alcohol in reacting with the bulky and transient activated intermediates under these neutral conditions.

Visualization of Core Mechanisms

The diagrams below illustrate the step-by-step chemical transformations for the two primary esterification methods.

Caption: Mechanism of Fischer-Speier Esterification.

Caption: Mechanism of Steglich Esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing esters of 4-fluoro-3-hydroxybenzoic acid.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is adapted from a standard procedure for the synthesis of methyl 4-fluoro-3-hydroxybenzoate using thionyl chloride as the acid catalyst source.[9] A more traditional approach using catalytic sulfuric acid is also described.[2][10]

Materials:

-

4-Fluoro-3-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternative: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70 °C) for 1-4 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and then with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

-

Purification: The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) if necessary.

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification (General Procedure)

This protocol is based on the general principles of DCC/DMAP-mediated esterification and is suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[7][11]

Materials:

-

4-Fluoro-3-hydroxybenzoic acid

-

Alcohol (R'-OH) (1.1 - 1.5 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-3-hydroxybenzoic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.

-

DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction by TLC.[11]

-

Work-up: Once the reaction is complete, filter off the precipitated DCU.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove residual DMAP), saturated NaHCO₃ solution, and brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Data Summary and Analytical Characterization

Proper characterization of the final product is essential to confirm the success of the esterification and to determine its purity.

| Parameter | Protocol 1: Fischer-Speier | Protocol 2: Steglich |

| Catalyst | SOCl₂ or H₂SO₄ (catalytic) | DMAP (catalytic) |

| Coupling Agent | None | DCC |

| Solvent | Alcohol (e.g., Methanol) | Aprotic (e.g., DCM) |

| Temperature | Reflux (e.g., ~65 °C) | 0 °C to Room Temp |

| Key Advantage | Simple, inexpensive reagents | Mild conditions, high yield |

| Key Disadvantage | Acidic, high temp required | Stoichiometric byproduct (DCU) |

| Table 1: Comparison of Esterification Protocols. |

Expected Analytical Data for Mthis compound:

| Analysis | Expected Result |

| Molecular Formula | C₈H₇FO₃[12] |

| Molecular Weight | 170.14 g/mol [12] |

| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), δ ~5.5-6.5 (br s, 1H, -OH), δ ~7.0-7.8 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~52 (-OCH₃), δ ~115-130 (Ar-C), δ ~150-160 (Ar-C-F, Ar-C-O), δ ~166 (C=O) |

| IR (cm⁻¹) | ~3300-3500 (broad, O-H stretch), ~1710-1730 (strong, C=O ester stretch), ~1600 (C=C aromatic), ~1200-1300 (C-O stretch) |

| Mass Spec (ESI-MS) | m/z = 171.0 [M+H]⁺, 169.0 [M-H]⁻ |

Note: Exact NMR shifts can vary depending on the solvent and concentration.

Conclusion

The selective esterification of 4-fluoro-3-hydroxybenzoic acid is a readily achievable transformation critical for the synthesis of advanced pharmaceutical intermediates. Both the Fischer-Speier and Steglich esterification methods provide reliable pathways to the desired products. The Fischer method is advantageous for its simplicity and use of inexpensive reagents, making it suitable for large-scale synthesis of simple alkyl esters. The Steglich method, while requiring a stoichiometric coupling agent, offers the significant benefit of mild, neutral conditions, making it the preferred choice for more delicate substrates or complex alcohols. The protocols and analytical data provided herein serve as a robust guide for researchers, scientists, and drug development professionals to successfully and efficiently synthesize these valuable compounds.

References

-

Bollini, M., et al. (2011). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications. Available at: [Link]

- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Quick Company. (Date N/A). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

- Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.

-

Shelkov, R., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Wang, C., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. (Date N/A). Ester synthesis by esterification. Available at: [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]

-

Chemistry university. (2021). Fischer Esterification. YouTube. Available at: [Link]

-

Wikipedia. (Date N/A). Mitsunobu reaction. Available at: [Link]

-

YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available at: [Link]

-

ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Available at: [Link]

-

ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]

-

Arkivoc. (Date N/A). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Available at: [Link]

-

Pharmaciana. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Available at: [Link]

-

Organic Syntheses. (Date N/A). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available at: [Link]

-

Organic Chemistry Portal. (Date N/A). Fischer Esterification. Available at: [Link]

-

Gaba, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. Available at: [Link]

-

YouTube. (2020). Fischer Esterification. Available at: [Link]

-

NIH. (Date N/A). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

-

SpectraBase. (Date N/A). 3-Fluoro-4-hydroxybenzoic acid. Available at: [Link]

Sources

- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 4. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis routes of Mthis compound [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemscene.com [chemscene.com]

Application Note: A Guide to the ¹H NMR Spectrum of Ethyl 4-fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 4-fluoro-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document offers a comprehensive approach to predicting, interpreting, and verifying the proton NMR spectrum of this molecule. It includes a thorough explanation of the underlying principles governing the chemical shifts and coupling constants, a step-by-step protocol for sample preparation and data acquisition, and a detailed interpretation of the expected spectral features. Visual aids in the form of diagrams are provided to illustrate the experimental workflow and the spin-spin coupling network within the molecule. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling them to confidently characterize this and similar substituted aromatic compounds.

Introduction: The Significance of ¹H NMR in Characterizing this compound

This compound is a versatile building block in medicinal chemistry and drug discovery. Its substituted benzene ring offers multiple points for further functionalization, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. Accurate structural elucidation of this intermediate is paramount to ensure the integrity of the final products.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of each proton, their connectivity, and the overall molecular structure. This application note will delve into the specific ¹H NMR spectral characteristics of this compound, providing a framework for its unambiguous identification.

Principles of ¹H NMR Spectroscopy Applied to this compound

The ¹H NMR spectrum of this compound is primarily influenced by the electronic effects of the substituents on the aromatic ring and the spin-spin coupling between adjacent protons.

-

Inductive and Resonance Effects of Substituents: The hydroxyl (-OH) group is an ortho-, para-directing activator, donating electron density to the aromatic ring through resonance. The fluorine (-F) atom, while highly electronegative and thus electron-withdrawing through induction, also exhibits a weak electron-donating resonance effect. The ethyl ester (-COOCH₂CH₃) group is a meta-directing deactivator, withdrawing electron density from the ring. These combined effects lead to a distinct pattern of chemical shifts for the aromatic protons.

-

Spin-Spin Coupling: The coupling between neighboring protons provides crucial information about their relative positions. In the aromatic region, ortho (³JHH), meta (⁴JHH), and para (⁵JHH) couplings are observed, with the magnitude of the coupling constant (J) decreasing with increasing distance. Additionally, the fluorine atom (¹⁹F, spin I = ½) will couple with nearby protons, leading to further splitting of the signals (JHF).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A well-defined experimental procedure is critical for obtaining a high-resolution and informative ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds. If the hydroxyl proton is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down its exchange with residual water, allowing for its observation.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[1]

-

Filtration: Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Data Acquisition

The following is a general protocol for acquiring a ¹H NMR spectrum on a standard NMR spectrometer.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Typical Spectrometer Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 300-600 MHz |

| Pulse Sequence | Standard 1D proton |

| Number of Scans | 8-16 |

| Relaxation Delay | 1-2 seconds |

| Acquisition Time | 2-4 seconds |

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of related compounds and the principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound.

Proton Assignments

-

H-2: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating hydroxyl group. It is expected to be the most downfield of the aromatic protons.

-

H-5: This proton is ortho to the hydroxyl group and meta to both the fluorine and the ester group. It will be influenced by the strong shielding effect of the hydroxyl group.

-

H-6: This proton is ortho to both the fluorine and the ester group. It will experience deshielding from the ester and coupling to the adjacent fluorine.

-

-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. In a non-protic solvent like CDCl₃, it may appear as a broad singlet.

-

-CH₂- (Ethyl): The methylene protons are adjacent to the electron-withdrawing oxygen of the ester group and will appear as a quartet due to coupling with the methyl protons.

-

-CH₃ (Ethyl): The methyl protons will appear as a triplet due to coupling with the methylene protons.

Predicted Chemical Shifts and Coupling Constants

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.6 - 7.8 | dd | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz |

| H-6 | 7.5 - 7.7 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-5 | 7.0 - 7.2 | t | ³JHH ≈ 8-9 Hz |

| -OH | 5.0 - 6.0 | br s | - |

| -CH₂- | 4.3 - 4.4 | q | ³JHH ≈ 7 Hz |

| -CH₃ | 1.3 - 1.4 | t | ³JHH ≈ 7 Hz |

Spin-Spin Coupling Diagram

The following diagram illustrates the expected coupling interactions between the protons in this compound.

Caption: Spin-spin coupling network in this compound.

Troubleshooting and Advanced Interpretation

-

Overlapping Signals: In some cases, the signals for H-2 and H-6 may overlap, resulting in a more complex multiplet. Higher field NMR instruments (e.g., 500 MHz or higher) can often resolve these signals.

-

Hydroxyl Proton Exchange: The -OH proton signal can be broad or even absent due to chemical exchange. Adding a drop of D₂O to the NMR tube will cause the -OH proton to be replaced by deuterium, leading to the disappearance of its signal and confirming its assignment.

-

¹⁹F Decoupling: To simplify the spectrum and confirm the H-F couplings, a ¹⁹F decoupling experiment can be performed. In this experiment, the fluorine nucleus is irradiated, which collapses the splitting it causes in the proton spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently interpret the spectrum and verify the integrity of this important synthetic intermediate. The protocols and predictive data presented in this application note serve as a valuable resource for scientists and professionals in the field of drug development and organic chemistry.

References

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

University of Calgary. CSD Solution #13. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-fluoro-3-hydroxybenzoate

Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, most commonly via the Fischer esterification of 4-fluoro-3-hydroxybenzoic acid, is a critical step that can be prone to low yields if not properly optimized. This document provides a detailed, question-and-answer-based troubleshooting guide, supplemented with step-by-step protocols and mechanistic insights.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield in the Fischer esterification is the most common issue and typically stems from the reversible nature of the reaction, incomplete conversion, or product loss during work-up.

-

Causality—Equilibrium Limitation: The Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The presence of the water byproduct can drive the reaction backward, limiting the yield.[2]

-

Solution 1: Mass Action. To shift the equilibrium toward the product side, use a significant excess of one of the reactants, typically the alcohol, as it is often less expensive and can serve as the reaction solvent.[1] Using a 10-fold excess of ethanol, for example, can dramatically increase ester yield.[1]

-

Solution 2: Water Removal. Actively removing water as it forms will prevent the reverse reaction. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.

-

-

Causality—Insufficient Catalysis or Reaction Conditions: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][3]

-

Solution 1: Catalyst Optimization. Ensure a suitable amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is used.[4][5] Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[5]

-

Solution 2: Time and Temperature. The reaction often requires heating under reflux for several hours (2-4 hours is a good starting point) to reach equilibrium.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC). For faster results, microwave-assisted synthesis can drastically reduce reaction times to as little as 15 minutes by heating the solvent above its boiling point in a sealed vessel.[6][7]

-

-

Causality—Product Loss During Work-up: Significant product can be lost during the purification steps if not performed carefully.[8]

-

Solution: Employ a careful aqueous work-up. After the reaction, neutralize the acid catalyst with a saturated sodium bicarbonate (NaHCO₃) solution. This wash also removes any unreacted carboxylic acid. Follow with a wash using saturated sodium chloride (brine) to reduce the solubility of the ester in the aqueous layer. Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.[5]

-

Q2: How do I deal with significant amounts of unreacted 4-fluoro-3-hydroxybenzoic acid in my final product?

A2: The presence of the starting material is a clear sign of an incomplete reaction or inefficient purification.

-

Primary Causal Factor: The reaction has not reached completion due to the reasons outlined in Q1 (equilibrium, insufficient catalysis, or inadequate reaction time/temperature).

-

Solution 1: Drive the Reaction Forward. Re-evaluate your reaction setup. Increase the excess of ethanol, ensure your catalyst is active, and consider extending the reflux time.

-

Solution 2: Efficient Purification. Unreacted carboxylic acid can be easily removed during the work-up. The key is the basic wash step. By washing the organic layer (containing your ester product) with a base like sodium bicarbonate solution, the acidic 4-fluoro-3-hydroxybenzoic acid is deprotonated to its carboxylate salt. This salt is highly soluble in the aqueous layer and will be separated from your ester, which remains in the organic solvent.[5][9]

Q3: My product is impure even after a standard work-up. What are the likely contaminants and what purification methods should I use?

A3: Besides unreacted starting material, other impurities can include residual solvent, water, or byproducts from side reactions.

-

Likely Impurities:

-

Unreacted 4-fluoro-3-hydroxybenzoic acid.

-

Residual ethanol and extraction solvent (e.g., ethyl acetate).

-

Water.

-

Potential byproducts from decomposition if reaction conditions were too harsh.

-

-

Advanced Purification Protocol:

-

Thorough Aqueous Work-up: As detailed in Q1 and Q2, this is the first and most critical step.

-

Solvent Removal: Use a rotary evaporator to efficiently remove the volatile extraction solvent and any excess ethanol.

-

Further Purification: If impurities persist, more advanced techniques are necessary.

-

Column Chromatography: This is a highly effective method for separating the ester from non-volatile impurities.

-

Recrystallization: If the ester is a solid at room temperature, recrystallization can yield a very pure product.[5]

-

Bulb-to-Bulb Distillation: For liquid esters, this technique can be used for purification under reduced pressure.[9]

-

-

Q4: Are there alternative esterification methods that avoid the equilibrium limitations of the Fischer method?

A4: Yes, several other methods can provide higher yields, though they may involve more expensive or hazardous reagents.

-

Method 1: Acyl Chloride Formation. Reacting 4-fluoro-3-hydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride. This intermediate reacts rapidly and irreversibly with ethanol to form the ester. This method avoids equilibrium but requires careful handling of the corrosive and moisture-sensitive reagents.[5]

-

Method 2: Alkylation with Trialkyloxonium Salts. Reagents like triethyloxonium tetrafluoroborate are powerful ethylating agents that react with the carboxylate form of the acid under mild conditions to produce high yields of the ester.[9] This method is efficient but the reagents are more costly.

-

Method 3: Williamson-like Ether Synthesis (Incorrect for Esterification). Note that while a Williamson ether synthesis is used for making ethers on the hydroxyl group, it is not a method for esterifying the carboxylic acid. It is important to select the correct synthetic strategy for the desired functional group transformation.

Data & Methodologies

Troubleshooting Summary

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Equilibrium is limiting the reaction. | Use a large excess of ethanol; remove water as it forms. |

| Incomplete reaction. | Optimize catalyst amount, reaction time, and temperature (consider microwave). | |

| Product loss during work-up. | Perform careful extractions and washes. | |

| Unreacted Acid | Incomplete reaction. | Re-evaluate reaction conditions to drive to completion. |

| Inefficient purification. | Wash the organic layer with a saturated NaHCO₃ solution. | |

| Impure Product | Residual starting materials/reagents. | Perform a thorough aqueous work-up and evaporate solvents. |

| Persistent impurities. | Purify via column chromatography, recrystallization, or distillation. |

Optimized Fischer Esterification Protocol

This protocol is a standard procedure for the acid-catalyzed esterification of 4-fluoro-3-hydroxybenzoic acid.

Materials:

-

4-Fluoro-3-hydroxybenzoic acid (1.0 eq)

-

Anhydrous Ethanol (can be used in large excess, e.g., 10-20 eq or as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-3-hydroxybenzoic acid in an excess of anhydrous ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly and carefully add the catalytic amount of concentrated sulfuric acid.[5]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[5]

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.

-

Purify further by column chromatography or other methods as needed.

Visualized Mechanisms and Workflows

Fischer Esterification Mechanism

The following diagram illustrates the six-step, reversible mechanism of the Fischer esterification, highlighting the crucial role of the acid catalyst. The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) can be helpful.[1]

Caption: The acid-catalyzed Fischer Esterification mechanism.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

Caption: A logical workflow for troubleshooting low yields.

References

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).

- esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. (n.d.).

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- 3-Fluoro-4-hydroxybenzoic acid ethyl ester | 56355-21-6 | FF66743 - Biosynth. (n.d.).

- 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 - ChemicalBook. (n.d.).

- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (n.d.).

- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. (n.d.).

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.).

- Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15).

- Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols - Benchchem. (n.d.).

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Semantic Scholar. (n.d.).

- What factors may influence the yield of an ester? - Quora. (2015, February 21).

- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. (n.d.).

- 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. (n.d.).

- Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. homework.study.com [homework.study.com]

- 3. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. quora.com [quora.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Synthesis of Ethyl 4-fluoro-3-hydroxybenzoate

Welcome to the technical support guide for the synthesis of Ethyl 4-fluoro-3-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we will address common challenges, provide in-depth mechanistic explanations for side reactions, and offer a robust, optimized protocol to enhance yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, typically performed via Fischer esterification of 4-fluoro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Q1: My final product yield is significantly lower than expected, and I'm recovering a lot of my starting material. What's going wrong?

A: This is a classic equilibrium problem inherent to the Fischer esterification reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] If the water generated is not removed, it can hydrolyze the ester product back to the starting materials, leading to a low equilibrium concentration of your desired product.

Causality & Solution: According to Le Chatelier's principle, the equilibrium must be shifted toward the product side. There are two primary strategies to achieve this:

-

Use a Large Excess of Alcohol: The most straightforward method is to use the alcohol (ethanol in this case) as the reaction solvent. A large molar excess of this reactant drives the equilibrium forward, maximizing the conversion of the limiting reagent (the carboxylic acid).[1][3]

-

Remove Water as it Forms: For larger-scale reactions or when using a co-solvent, water can be removed azeotropically using a Dean-Stark apparatus. This physically removes a product from the reaction, preventing the reverse reaction from occurring.[3]

Q2: My characterization (NMR, MS) shows a byproduct with a molecular weight corresponding to the addition of two ethyl groups. What is this impurity and how did it form?

A: The most likely culprit is Ethyl 4-fluoro-3-ethoxybenzoate . This byproduct forms due to a competing reaction at the phenolic hydroxyl group—a side reaction often referred to as O-alkylation or, more accurately in this context, O-acylation followed by transesterification or direct etherification under harsh conditions.

Causality & Solution: The starting material, 4-fluoro-3-hydroxybenzoic acid, has two nucleophilic sites: the carboxylic acid (which becomes the electrophile after protonation) and the phenolic hydroxyl group. While acid-catalyzed esterification preferentially occurs at the carboxylic acid, the phenolic hydroxyl can also react, particularly under forcing conditions (high temperatures, long reaction times).[4]

-

Mechanism: The lone pairs on the phenolic oxygen can attack the protonated ethyl ester (the desired product) or another activated intermediate, leading to the formation of an ether.

-

Prevention:

-

Control Temperature: Avoid excessive heat. Run the reaction at the reflux temperature of ethanol and do not overheat.

-

Limit Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to prevent the slower formation of the diether byproduct.

-

Purification: This byproduct is less polar than your desired product. It can typically be separated using column chromatography on silica gel.[5][6] A careful aqueous workup with a mild base (sodium bicarbonate) can also help, as it removes the acidic starting material and may potentially hydrolyze the more reactive O-acylated intermediates.[3][6]

-

Q3: During the reaction or workup, my mixture became highly viscous, almost polymeric. What happened?

A: You have likely encountered polycondensation, where molecules of 4-fluoro-3-hydroxybenzoic acid react with each other to form polyester chains.

Causality & Solution: This is a self-esterification process. The carboxylic acid group of one molecule reacts with the phenolic hydroxyl group of another. This side reaction is particularly favored under conditions designed to aggressively remove water, such as very high temperatures or the use of strong dehydrating agents.[7][8]

-

Mechanism: This intermolecular esterification creates a dimer, which still has a free carboxylic acid and a free hydroxyl group, allowing it to react further and build long polymer chains.

-

Prevention:

-

Strict Temperature Control: Do not exceed the reflux temperature of your alcohol solvent. High-temperature melt polycondensation occurs at much higher temperatures (>250°C), but even elevated temperatures in a standard esterification can promote dimer and trimer formation.[7]

-

Avoid Overly Harsh Dehydrating Agents: While water removal is important, using an excess of a very strong dehydrating agent like concentrated sulfuric acid combined with high heat can promote this side reaction. Catalytic amounts are sufficient.

-

Q4: My crude product contains 4-fluorophenol as a significant impurity. Where did this come from?

A: This impurity is the result of decarboxylation , the loss of the carboxylic acid group as carbon dioxide.

Causality & Solution: Hydroxybenzoic acids can be susceptible to decarboxylation, especially at elevated temperatures.[9][10] The electron-donating nature of the hydroxyl group can stabilize the transition state for CO₂ loss.

-

Prevention: The primary cause is excessive heat. Ensure your heating mantle is set correctly and the reaction is not heated too strongly or for an unnecessarily long time. This side reaction is less common under standard Fischer esterification conditions but can become significant if the reaction is overheated.

Section 2: Troubleshooting Guide

This quick-reference table provides solutions to common experimental observations.

| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Preventative Measures |

| Low Conversion / High SM | 1. Reaction at equilibrium.[1] 2. Insufficient catalyst. 3. Inactive (wet) reagents. | 1. Use a large excess of ethanol (as solvent). 2. Ensure a catalytic amount of strong acid (e.g., H₂SO₄) is present. 3. Use anhydrous ethanol and fresh acid catalyst. |

| Di-ethylated Byproduct Detected | O-acylation/etherification of the phenolic -OH group.[4] | 1. Avoid excessive heating and prolonged reaction times. 2. Monitor reaction progress via TLC. 3. Purify via column chromatography. |

| Reaction Mixture Thickens / Solidifies | Polycondensation (intermolecular self-esterification).[7][8] | 1. Maintain strict temperature control (reflux only). 2. Use only a catalytic amount of acid. 3. Avoid unnecessarily long reaction times. |

| Presence of 4-Fluorophenol | Decarboxylation of the starting material or product.[9][10] | 1. Ensure the reaction temperature does not significantly exceed the boiling point of ethanol. |

| Product Lost During Workup | 1. Premature precipitation. 2. Incomplete extraction. 3. Hydrolysis during basic wash. | 1. Ensure the product is fully dissolved in the organic solvent before washing. 2. Perform multiple extractions with ethyl acetate. 3. Use a mild base like NaHCO₃ for washes, not strong bases like NaOH. |

Section 3: Mechanistic Overview of Side Reactions

Understanding the reaction pathways is critical for effective troubleshooting.

Main vs. Side Reaction Pathway

The primary competition is between the desired esterification at the carboxylic acid and the undesired reaction at the phenolic hydroxyl.

Caption: Desired esterification vs. undesired O-alkylation.

Polycondensation Pathway

This diagram illustrates how monomer units can link together, forming oligomers and polymers.

Caption: Intermolecular self-esterification leads to polymerization.

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of key byproducts.

Materials:

-

4-fluoro-3-hydroxybenzoic acid

-

Anhydrous Ethanol (EtOH), reagent grade

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-hydroxybenzoic acid (10.0 g, 64.1 mmol).

-

Dissolution: Add 100 mL of anhydrous ethanol. Stir until the acid is fully dissolved. The large excess of ethanol serves to drive the reaction equilibrium.[1][3]

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. While stirring, slowly add concentrated sulfuric acid (1.0 mL, ~18 mmol) dropwise. The addition should be slow to control the initial exotherm.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C). Maintain the reflux for 4-6 hours.

-

Expert Tip: Monitor the reaction's progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion. Over-refluxing can promote side reactions.

-

-

Workup - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Workup - Extraction: Dissolve the oily residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel.

-

Workup - Washes: a. Wash the organic layer with 50 mL of deionized water. b. Carefully wash with 2 x 50 mL portions of saturated NaHCO₃ solution. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently. This step removes the unreacted starting acid and the H₂SO₄ catalyst. c. Wash with 50 mL of brine to break any emulsions and remove residual water.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which should be a pale oil or low-melting solid.

-

Purification (If Necessary): If TLC or NMR analysis indicates the presence of impurities (such as the di-ethylated byproduct), the crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 5: References

-

US5260475A - Esterification of hydroxybenzoic acids - Google Patents. (n.d.). Retrieved January 23, 2026, from

-

Acylation of phenols to phenolic esters with organic salts. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents | Request PDF. (2025, October 17). ResearchGate. Retrieved January 23, 2026, from [Link]

-

How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved January 23, 2026, from [Link]

-

CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.). Retrieved January 23, 2026, from

-

Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

-

WO2009080338A1 - Purification of phenol - Google Patents. (n.d.). Retrieved January 23, 2026, from

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). Indo American Journal of Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved January 23, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). JETIR. Retrieved January 23, 2026, from [Link]

-

Reversible Conversion of 4-Hydroxybenzoate and Phenol by Clostridium hydroxybenzoicum. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023, April 29). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

-

Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 23, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 23, 2026, from [Link]

-

Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. (n.d.). Universitas Indonesia. Retrieved January 23, 2026, from [Link]

-

US3759870A - Polyester based on hydroxybenzoic acids - Google Patents. (n.d.). Retrieved January 23, 2026, from

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3759870A - Polyester based on hydroxybenzoic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Reversible Conversion of 4-Hydroxybenzoate and Phenol by Clostridium hydroxybenzoicum - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Ethyl 4-fluoro-3-hydroxybenzoate NMR Analysis

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with Ethyl 4-fluoro-3-hydroxybenzoate. This guide is designed to provide expert, field-tested advice for troubleshooting common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound. By understanding the ideal spectrum and the root causes of potential deviations, you can ensure the accuracy and reliability of your experimental results.

Understanding the Molecule: What to Expect in an Ideal ¹H NMR Spectrum

This compound possesses a 1,2,4-trisubstituted aromatic ring. The electronic properties of the three distinct substituents—an electron-withdrawing ethyl ester group (-COOEt), an electron-donating hydroxyl group (-OH), and a halogen (–F)—create a predictable, yet complex, pattern of signals. Understanding this baseline is the first step in any troubleshooting endeavor.

The protons on the benzene ring (H-2, H-5, and H-6) are chemically distinct and will couple to each other and to the fluorine atom. The interplay of electron-donating and withdrawing effects dictates their chemical shifts (δ), generally found in the aromatic region (6.5-8.0 ppm)[1]. The ethyl group will present as a characteristic quartet and triplet in the upfield region.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Chemical Shift & Splitting |

| -OH | ~5.0 - 6.0 | Broad singlet | N/A | 1H | Chemical shift is concentration and solvent-dependent; often broad due to hydrogen exchange. |

| H-2 | ~7.65 | Doublet of doublets (dd) | JH2-H6 ≈ 2.5 Hz (meta), JH2-F4 ≈ 4.5 Hz (meta) | 1H | Deshielded by the adjacent electron-withdrawing ester group. Exhibits meta coupling to H-6 and a longer-range coupling to the fluorine at C-4. |

| H-6 | ~7.55 | Doublet of doublets (dd) | JH6-H5 ≈ 8.5 Hz (ortho), JH6-H2 ≈ 2.5 Hz (meta) | 1H | Also deshielded by the ester group. Shows large ortho coupling to H-5 and smaller meta coupling to H-2. |

| H-5 | ~7.10 | Doublet of doublets (dd) or Triplet (t) | JH5-H6 ≈ 8.5 Hz (ortho), JH5-F4 ≈ 8.5-9.0 Hz (ortho) | 1H | Shielded relative to H-2/H-6 due to the ortho hydroxyl group. Coupled to H-6 (ortho) and the fluorine at C-4 (ortho). If JH5-H6 ≈ JH5-F4, this signal may appear as a triplet. |

| -OCH₂CH₃ | ~4.35 | Quartet (q) | J = 7.1 Hz | 2H | Methylene protons are adjacent to the ester oxygen, causing a downfield shift. Split into a quartet by the three methyl protons. |

| -OCH₂CH₃ | ~1.38 | Triplet (t) | J = 7.1 Hz | 3H | Methyl protons are split into a triplet by the two adjacent methylene protons. |

Disclaimer: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when acquiring the NMR spectrum of this compound. Each question is addressed with a logical workflow, from diagnosis to solution, grounded in established scientific principles.

Q1: My aromatic signals are broad and poorly resolved. What's the cause?

Initial Diagnosis: Broad peaks in NMR can stem from several sources, including poor instrument shimming, sample concentration issues, or the presence of paramagnetic impurities[2].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad NMR signals.

In-Depth Explanation:

-

Solubility and Homogeneity: A non-homogeneous sample will experience different magnetic fields, leading to a multitude of overlapping signals that appear as a single broad peak. Ensure your compound is fully dissolved in the deuterated solvent.

-

Concentration: Highly concentrated samples can increase the solution's viscosity, which impedes molecular tumbling. Slower tumbling is an efficient relaxation mechanism that leads to broader lines. For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically ideal.

-

Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming is a very common cause of broad, misshapen peaks. Always re-shim the instrument for your specific sample.

-

Paramagnetic Species: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions from catalysts) can dramatically shorten relaxation times and cause extreme peak broadening. If you suspect this, degassing the sample by bubbling an inert gas (N₂ or Ar) through it can sometimes help, but purification is the most reliable solution.

Q2: I see unexpected peaks in my spectrum that don't match the structure. Where are they from?

Initial Diagnosis: Extraneous peaks can be attributed to solvent impurities, residual starting materials or byproducts from the synthesis, or contamination from lab equipment.

Troubleshooting Workflow:

Caption: Diagnostic workflow for identifying unknown NMR peaks.

In-Depth Explanation:

-

Solvent and Water Peaks: Deuterated solvents are never 100% pure and will show a residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃). Water is also a very common contaminant, appearing around 1.55 ppm in CDCl₃. Consult a reference table for common NMR solvent impurities[3].

-

Synthetic Impurities: The synthesis of this compound typically starts from 4-fluorophenol, which is then carboxylated to form 3-hydroxy-4-fluorobenzoic acid, followed by esterification[4][5][6].

-

D₂O Shake Protocol: To confirm if an unknown peak is from the hydroxyl (-OH) or a carboxylic acid (-COOH) impurity, a D₂O shake is definitive.

-

Acquire the initial ¹H NMR spectrum.

-

Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube vigorously for ~30 seconds.

-

Allow the layers to separate and re-acquire the spectrum.

-

Exchangeable protons (like -OH) will be replaced by deuterium and their corresponding peak will disappear or significantly diminish[2].

-

Q3: The integration of my aromatic region is incorrect. It doesn't add up to 3 protons relative to the ethyl group.

Initial Diagnosis: Inaccurate integration is often caused by poor phasing of the spectrum, overlapping peaks (especially with the residual solvent signal), or differences in relaxation times between protons.

Troubleshooting Protocol:

-

Baseline Correction and Phasing:

-

Ensure the spectrum has a flat baseline across the entire width. Use the instrument's software to apply a baseline correction algorithm.

-

Carefully phase the spectrum manually. An improperly phased peak will have distorted integrals. The base of the peak should be perfectly level with the baseline on both sides.

-

-

Integration Calibration:

-

Calibrate the integral on a clean, well-resolved signal that you are confident about. For this molecule, the triplet of the ethyl group's -CH₃ at ~1.38 ppm is an excellent choice.

-

Set the integral of this peak to a value of 3.00.

-

Now, measure the integrals of the other signals relative to this standard.

-

-

Check for Overlap:

-

The H-5 proton signal is predicted to be around 7.10 ppm. This is close to the residual CHCl₃ peak at 7.26 ppm. If your line broadening is poor, these signals could overlap, making accurate integration impossible.

-

Solution: If overlap is an issue, consider re-running the sample in a different deuterated solvent, such as acetone-d₆ or benzene-d₆, which may shift the signals enough to resolve them[2].

-

-

Relaxation Delay (Advanced):

-

Protons in different chemical environments relax back to their equilibrium state at different rates after being pulsed. If the delay between pulses (the relaxation delay, d1) is too short, protons that relax slowly (like quaternary carbons in ¹³C NMR, but also some protons) may not fully relax, leading to smaller-than-expected signal intensity and integration.

-

Solution: For quantitative accuracy, increase the relaxation delay (e.g., to 5 seconds) to ensure all protons have fully relaxed before the next scan. This will increase the total experiment time but yields more accurate integrals.

-

References

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 43(8), 611-624.

- Abraham, R. J., & Mobli, M. (2007). PREDICTION OF 1H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

-